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Compound of Interest

Compound Name:
Ethyl 2-(2-oxopiperidin-4-

yl)acetate

Cat. No.: B598304 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2-(2-
oxopiperidin-4-yl)acetate, a key intermediate in various synthetic applications. This document

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis. Due to the limited availability of experimental spectroscopic data in peer-

reviewed literature, this guide presents predicted spectroscopic data alongside standardized

experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Ethyl 2-(2-oxopiperidin-4-yl)acetate. These

predictions are based on computational models and provide expected values for spectral

analysis.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-1 (NH) ~ 6.0 - 7.5 br s -

H-3 ~ 2.3 - 2.5 m -

H-4 ~ 2.0 - 2.2 m -

H-5 ~ 1.8 - 2.0 m -

H-6 ~ 3.2 - 3.4 t ~ 6.0

H-7 (CH₂) ~ 2.4 - 2.6 d ~ 7.0

H-8 (CH₂) ~ 4.1 - 4.3 q ~ 7.1

H-9 (CH₃) ~ 1.2 - 1.4 t ~ 7.1

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may

vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (ppm)

C-2 (C=O, lactam) ~ 175

C-3 ~ 30

C-4 ~ 35

C-5 ~ 25

C-6 ~ 42

C-7 (CH₂) ~ 41

C-8 (C=O, ester) ~ 172

C-9 (O-CH₂) ~ 61

C-10 (CH₃) ~ 14
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Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may

vary based on experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Data
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (lactam) 3200 - 3400 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=O Stretch (ester) 1730 - 1750 Strong

C=O Stretch (lactam) 1640 - 1680 Strong

C-N Stretch 1100 - 1300 Medium

C-O Stretch 1000 - 1300 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Proposed Fragment

185 [M]⁺ (Molecular Ion)

140 [M - OCH₂CH₃]⁺

112 [M - COOCH₂CH₃]⁺

84 [Piperidinone fragment]⁺

Note: Fragmentation patterns are predicted for electron ionization (EI) and can vary with

ionization technique.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic

molecule like Ethyl 2-(2-oxopiperidin-4-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] For ¹³C

NMR, a more concentrated sample (20-50 mg) may be required for a better signal-to-noise

ratio.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to set include the

number of scans (NS), acquisition time, and relaxation delay.[3]

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

[4]

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.[5]

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the

ATR crystal.[6]
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[6]

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum against the background to generate the final

absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.[7]

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8]

The sample is vaporized in the ion source.[9]

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.[8][9]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

Detection: An electron multiplier or other detector records the abundance of each ion.[8]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions to elucidate the molecular structure.[9]

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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